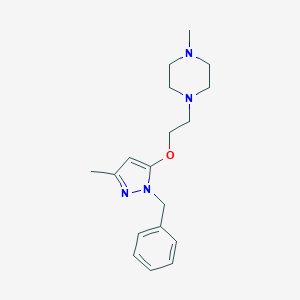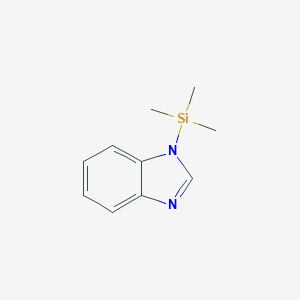
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-, also known as BRL 49653, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antidiabetic effects.
Mecanismo De Acción
The exact mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is not fully understood. However, it has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 leads to the inhibition of pro-inflammatory cytokine production and the modulation of nociceptive neuron activity. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells by activating PPARγ.
Biochemical and Physiological Effects:
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been shown to modulate the activity of nociceptive neurons, leading to its analgesic effects. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential antidiabetic effects. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has a range of biological activities that may have therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its well-established synthesis method, which allows for the production of high yields of the compound. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, one of the limitations of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo.
Direcciones Futuras
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. One potential direction is the investigation of its therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects. Another future direction is the development of more potent and selective PPARγ agonists based on the structure of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653. These compounds may have improved therapeutic applications with fewer side effects. Overall, the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has the potential to lead to the development of novel therapeutics for various diseases.
In conclusion, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method, range of biological activities, and potential therapeutic applications make it a promising compound for further research. However, further studies are needed to determine the safety and efficacy of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in vivo, as well as its potential side effects.
Métodos De Síntesis
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 involves the reaction of 1-benzyl-3-methyl-5-(2-hydroxyethoxy)pyrazole with 4-methylpiperazine in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been well-established and has been used in several studies to produce Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 in high yields.
Aplicaciones Científicas De Investigación
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has also been shown to have analgesic effects by modulating the activity of nociceptive neurons. In addition, Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has been investigated for its antidiabetic effects by improving insulin sensitivity and glucose uptake in skeletal muscle cells. These findings suggest that Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- 49653 has potential therapeutic applications in the treatment of inflammatory diseases, pain, and diabetes.
Propiedades
Número CAS |
15090-12-7 |
|---|---|
Nombre del producto |
Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- |
Fórmula molecular |
C18H26N4O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3 |
Clave InChI |
OLJGURHAYUAIJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Otros números CAS |
15090-12-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)











